molecular formula C7H16N2O3 B14312489 2-(Methoxymethyl)ornithine CAS No. 111656-36-1

2-(Methoxymethyl)ornithine

Cat. No.: B14312489
CAS No.: 111656-36-1
M. Wt: 176.21 g/mol
InChI Key: YGLAQKPSNWHFSL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)ornithine is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a methoxymethyl group attached to the ornithine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)ornithine typically involves the protection of the amino and carboxyl groups of ornithine, followed by the introduction of the methoxymethyl group. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)ornithine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The compound can be reduced to remove the methoxymethyl group, reverting to ornithine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Formation of 2-(Formylmethyl)ornithine.

    Reduction: Formation of ornithine.

    Substitution: Formation of various substituted ornithine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)ornithine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)ornithine involves its interaction with various enzymes and metabolic pathways. The methoxymethyl group can influence the compound’s binding affinity and specificity for certain enzymes, potentially altering their activity. This can lead to changes in metabolic processes and the production of specific metabolites.

Comparison with Similar Compounds

    Ornithine: The parent compound, involved in the urea cycle.

    2-(Hydroxymethyl)ornithine: Similar structure with a hydroxymethyl group instead of methoxymethyl.

    2-(Ethoxymethyl)ornithine: Contains an ethoxymethyl group, offering different chemical properties.

Uniqueness: 2-(Methoxymethyl)ornithine is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

111656-36-1

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

2,5-diamino-2-(methoxymethyl)pentanoic acid

InChI

InChI=1S/C7H16N2O3/c1-12-5-7(9,6(10)11)3-2-4-8/h2-5,8-9H2,1H3,(H,10,11)

InChI Key

YGLAQKPSNWHFSL-UHFFFAOYSA-N

Canonical SMILES

COCC(CCCN)(C(=O)O)N

Origin of Product

United States

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